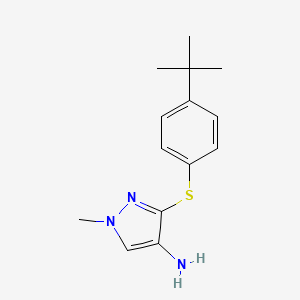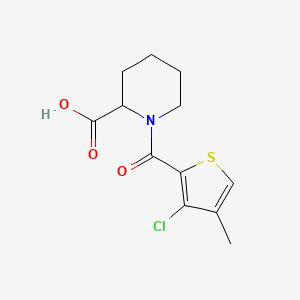
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPP is a derivative of the NMDA receptor antagonist, phencyclidine, and has been found to have similar properties in blocking the NMDA receptor. In
Mecanismo De Acción
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound can modulate the activity of neurons and alter the transmission of signals in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function and memory in rats, as well as to reduce the symptoms of depression and anxiety. This compound has also been found to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade on neuronal activity and behavior. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide, including its potential therapeutic applications in neurodegenerative diseases, its role in addiction and tolerance to drugs of abuse, and its effects on synaptic plasticity and learning and memory. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for researchers studying the NMDA receptor and its role in neurological disorders.
Métodos De Síntesis
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of phencyclidine with cyclopentylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and acetic anhydride. The resulting product is then treated with piperidine and carboxylic acid to yield this compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
1-(3-Cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the role of the NMDA receptor in learning and memory, as well as in the development of addiction and tolerance to drugs of abuse.
Propiedades
IUPAC Name |
1-(3-cyclopentyl-2-hydroxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c15-14(18)12-5-7-16(8-6-12)10-13(17)9-11-3-1-2-4-11/h11-13,17H,1-10H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOWLVFVYLCNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CN2CCC(CC2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)
![[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)


![N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)
![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)


![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
